

Amino-PEG2-C2-acid as a Bifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG2-C2-acid

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This technical guide provides a comprehensive overview of **Amino-PEG2-C2-acid**, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the linker's properties, applications, and relevant experimental protocols.

Core Concepts: Introduction to Amino-PEG2-C2-acid

Amino-PEG2-C2-acid, systematically named 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, is a versatile tool in bioconjugation chemistry.^[1] It features a primary amine group and a terminal carboxylic acid, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.^{[2][3]} This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.^[4]

The primary amine serves as a nucleophile, readily reacting with activated esters like N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents.^[3] The terminal carboxylic acid can be activated, typically using carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS, to form a stable amide bond with a primary amine on a target molecule.^[4]

The presence of the short, two-unit PEG chain imparts hydrophilicity to the linker, which can improve the solubility and reduce aggregation of the resulting conjugate, a crucial aspect when working with hydrophobic drug molecules.[5]

Key Physicochemical Properties:

Property	Value	References
Chemical Formula	C7H15NO4	[1][6]
Molecular Weight	177.20 g/mol	[1][6]
CAS Number	791028-27-8	[6]
Appearance	White to off-white solid	[6]
Solubility	Soluble in DMSO and water	[4][6]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[6]
Calculated Spacer Arm Length	Approximately 12.1 Å	

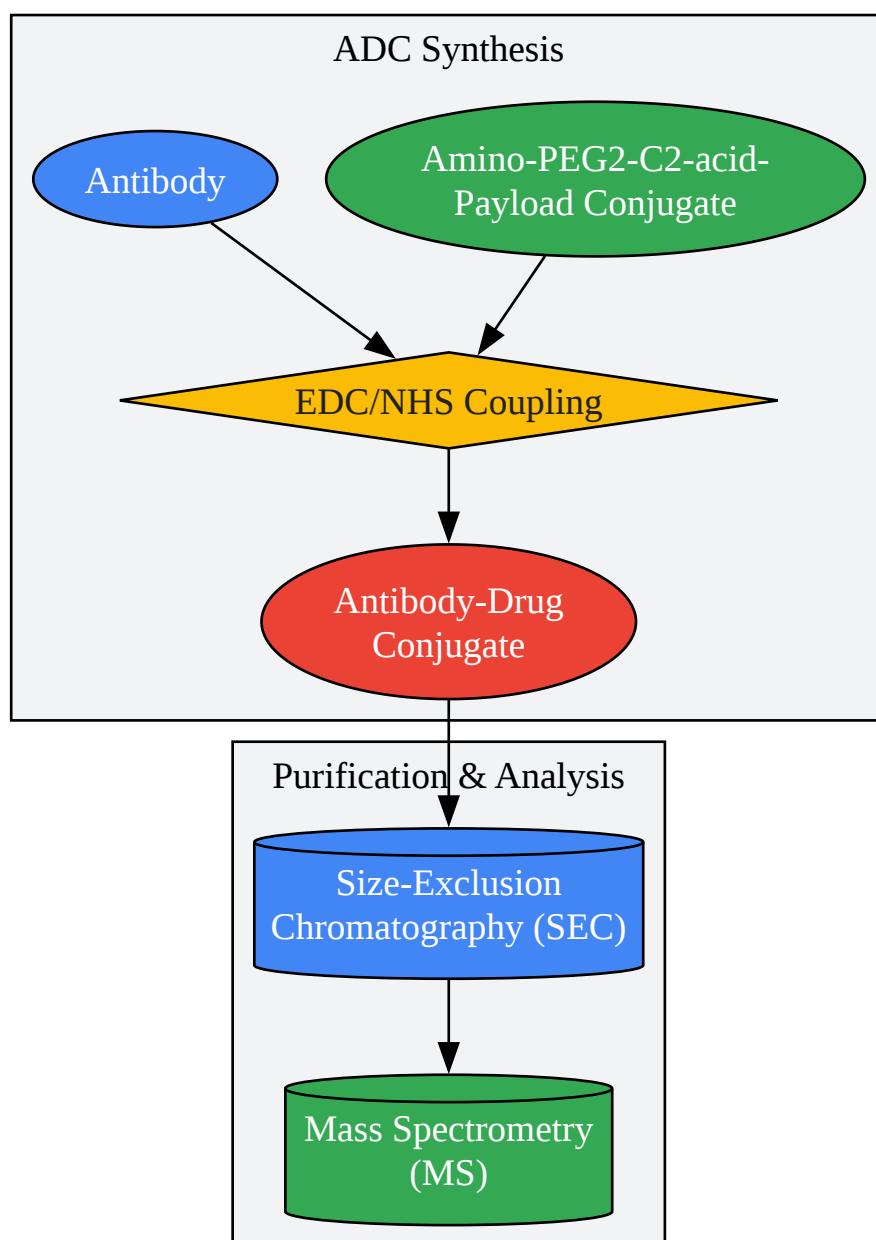
Note: The spacer arm length is an estimation based on standard bond lengths and angles.

Applications in Drug Development

The unique architecture of **Amino-PEG2-C2-acid** makes it a valuable component in the construction of complex therapeutic modalities.

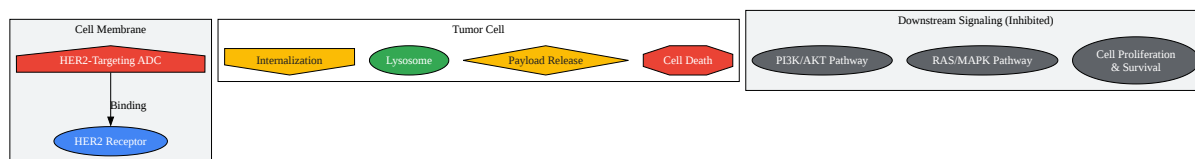
Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. **Amino-PEG2-C2-acid** can be used to attach the drug to the antibody. The hydrophilic PEG spacer can help to overcome the hydrophobicity of the payload, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[7]



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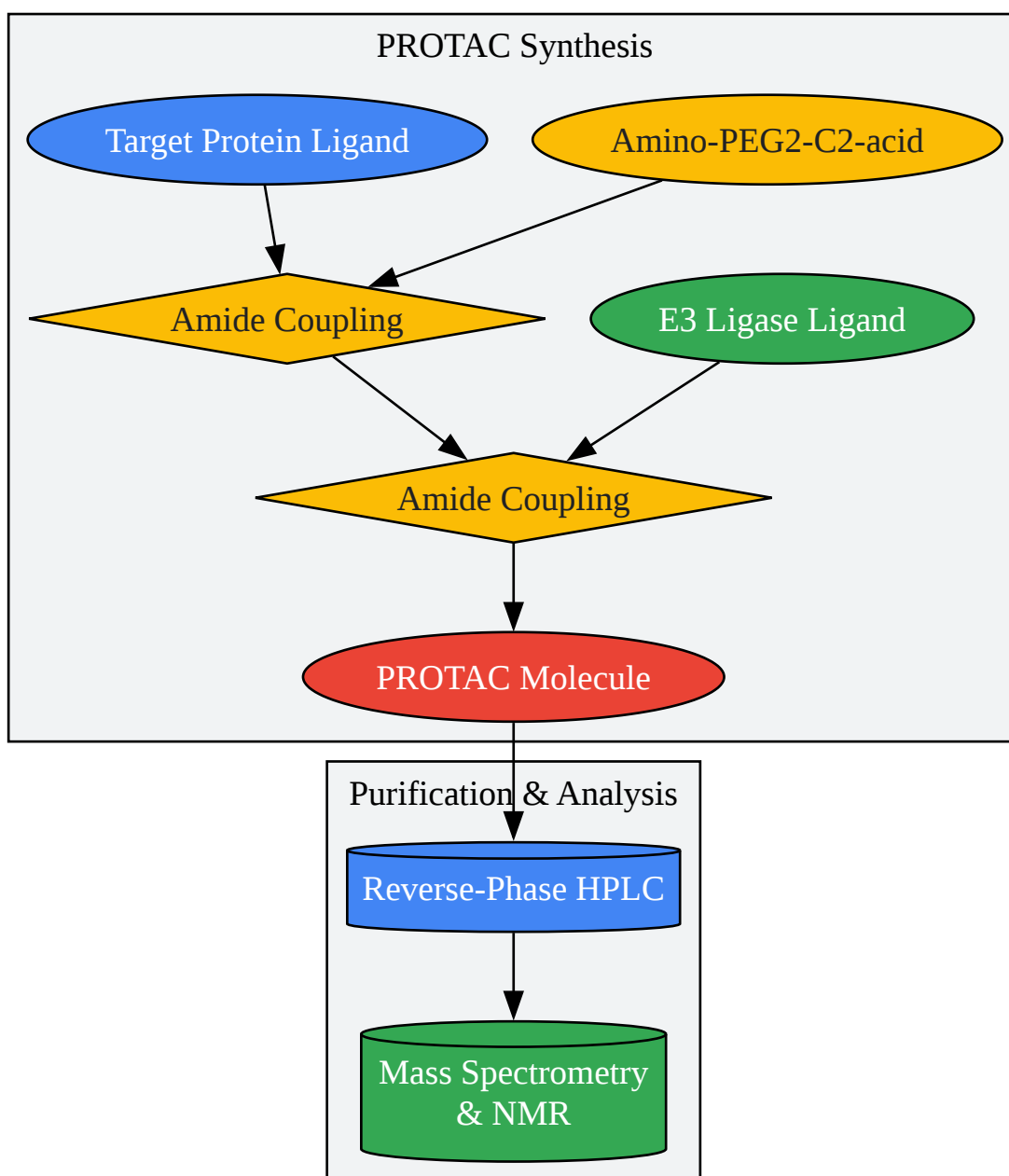
The general mechanism of action for an ADC involves its binding to the target antigen on a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death. The stability of the linker is crucial to prevent premature drug release in circulation, which can cause systemic toxicity.



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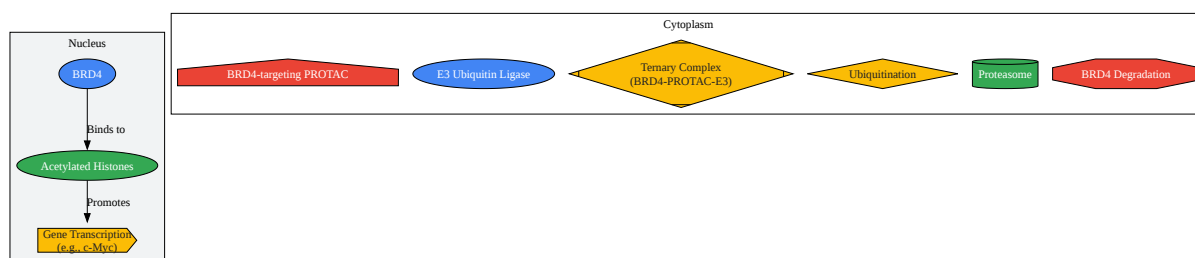
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ligase, connected by a linker. **Amino-PEG2-C2-acid** can serve as this connecting linker. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[9] While longer PEG linkers are often explored, shorter linkers like **Amino-PEG2-C2-acid** can be advantageous in optimizing the geometry of this ternary complex.



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A prominent target for PROTAC-mediated degradation is BRD4, a member of the BET family of proteins that plays a key role in the transcriptional regulation of oncogenes like c-Myc.[10] By inducing the degradation of BRD4, PROTACs can effectively suppress tumor growth.[11]



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Quantitative Data Summary

The length of the PEG linker can influence the efficacy of both ADCs and PROTACs. While comprehensive data for **Amino-PEG2-C2-acid** is not always available in direct comparative studies, the following tables summarize general trends observed for short PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Efficacy (Representative Data)

Linker	In Vitro Cytotoxicity (IC50, nM)	In Vivo Efficacy (Tumor Growth Inhibition)	Plasma Half-life	Reference
Short PEG (e.g., PEG2-4)	Lower (more potent)	Moderate to High	Shorter	[12]
Long PEG (e.g., PEG8-12)	Higher (less potent)	High	Longer	[7][13]

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here reflects general trends.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data for BRD4 Degraders)

Linker Length (PEG units)	DC50 (nM)	Dmax (%)	Reference
0	< 0.5 μ M	> 90	[9]
1-2	> 5 μ M	< 50	[9]
4-5	< 0.5 μ M	> 90	[9]

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are dependent on the specific target, ligands, and cell line. The data for CRBN-recruiting PROTACs shows a non-linear relationship between linker length and degradation efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Amino-PEG2-C2-acid**.

Protocol for Antibody Conjugation using Amino-PEG2-C2-acid

This protocol describes the conjugation of a payload, pre-functionalized with **Amino-PEG2-C2-acid**, to an antibody via EDC/NHS chemistry.

Materials:

- Antibody in amine-free buffer (e.g., PBS, pH 7.4)
- Payload-linker conjugate (Payload-**Amino-PEG2-C2-acid**)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous DMSO
- Size-Exclusion Chromatography (SEC) column for purification

Procedure:

- **Antibody Preparation:** If necessary, exchange the antibody into an amine-free buffer using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
- **Activation of Carboxylic Acid:** a. Dissolve the Payload-**Amino-PEG2-C2-acid** in a minimal amount of anhydrous DMSO. b. In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each. c. Add a 10-20 fold molar excess of the EDC/NHS solution to the Payload-linker conjugate solution. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
- **Conjugation Reaction:** a. Add the activated payload-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
- **Quenching:** Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

- Purification: a. Purify the resulting ADC using a pre-equilibrated SEC column to remove excess payload-linker and other small molecules. b. Collect fractions corresponding to the antibody peak.
- Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Characterize the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.^{[14][15]}

Protocol for PROTAC Synthesis using Amino-PEG2-C2-acid

This protocol outlines a general two-step synthesis of a PROTAC where **Amino-PEG2-C2-acid** links a target protein ligand and an E3 ligase ligand.

Materials:

- Target protein ligand with a free amine or carboxylic acid.
- E3 ligase ligand with a free amine or carboxylic acid.
- **Amino-PEG2-C2-acid**
- EDC, NHS, or HATU (for amide coupling)
- Appropriate anhydrous solvents (e.g., DMF, DMSO)
- Bases (e.g., DIPEA, triethylamine)
- Reverse-Phase HPLC for purification
- Mass Spectrometry and NMR for characterization

Procedure:

- First Amide Coupling: a. If the target protein ligand has a carboxylic acid, activate it with EDC/NHS or HATU in an anhydrous solvent. b. Add the amine group of **Amino-PEG2-C2-acid** to the activated ligand and stir at room temperature for 3-24 hours. Monitor the reaction

by LC-MS. c. Alternatively, if the target ligand has an amine, activate the carboxylic acid of **Amino-PEG2-C2-acid** and react it with the ligand's amine. d. Purify the resulting ligand-linker intermediate by flash chromatography or preparatory HPLC.

- **Second Amide Coupling:** a. Take the purified ligand-linker intermediate, which now has a free carboxylic acid or amine at the other end. b. Activate the free carboxylic acid (either on the intermediate or the E3 ligase ligand) using EDC/NHS or HATU. c. Add the corresponding amine-containing molecule (E3 ligase ligand or the intermediate) and stir at room temperature until the reaction is complete as monitored by LC-MS.
- **Purification:** Purify the final PROTAC molecule using reverse-phase HPLC.
- **Characterization:** Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.

Protocol for Purification of PEGylated Conjugates by Size-Exclusion Chromatography (SEC)

SEC is a common method to purify PEGylated proteins and ADCs from unreacted small molecules.[\[16\]](#)[\[17\]](#)

Materials:

- Crude conjugation reaction mixture
- SEC column with an appropriate molecular weight cutoff
- HPLC system with a UV detector
- Mobile phase (e.g., PBS, pH 7.4)

Procedure:

- **System and Column Equilibration:** Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is achieved.
- **Sample Preparation:** If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 μm filter to remove any precipitates.

- **Injection and Separation:** Inject the sample onto the SEC column. The larger ADC or protein conjugate will elute first, followed by smaller molecules like the unreacted linker-payload.
- **Fraction Collection:** Collect the fractions corresponding to the main protein peak, which represents the purified conjugate.
- **Analysis:** Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity of the conjugate.

Protocol for Mass Spectrometry Analysis of ADCs

Mass spectrometry is a powerful tool for characterizing ADCs, including determining the average DAR and the distribution of different drug-loaded species.[\[14\]](#)[\[15\]](#)[\[18\]](#)

Materials:

- Purified ADC sample
- LC-MS system (e.g., Q-TOF or Orbitrap)
- Denaturing or native mobile phases depending on the ADC and linker chemistry.

Procedure:

- **Sample Preparation:** Dilute the purified ADC to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer. For some analyses, the ADC may need to be deglycosylated.
- **LC-MS Analysis:** a. For ADCs with stable covalent linkages, reverse-phase LC under denaturing conditions can be used to separate the light and heavy chains. b. For ADCs with non-covalent linkages or to analyze the intact ADC, native SEC-MS with a volatile buffer like ammonium acetate is preferred to maintain the native structure.[\[19\]](#)
- **Data Acquisition:** Acquire the mass spectra over an appropriate m/z range.
- **Data Analysis:** Deconvolute the raw mass spectra to obtain the mass of the intact ADC or its subunits. From the mass data, the number of conjugated drug-linker moieties can be determined, allowing for the calculation of the average DAR and the relative abundance of each DAR species.

Conclusion

Amino-PEG2-C2-acid is a valuable and versatile bifunctional linker for the construction of sophisticated bioconjugates. Its defined length, hydrophilicity, and dual reactivity provide researchers with a powerful tool for developing next-generation therapeutics like ADCs and PROTACs. Understanding its properties and employing optimized experimental protocols are key to successfully leveraging this linker in drug discovery and development.

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References

- 1. medkoo.com [medkoo.com]
- 2. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 3. Amino-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. Amino-PEG2-acid | 791028-27-8 [chemicalbook.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpk.service.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. peg.bocsci.com [peg.bocsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- To cite this document: BenchChem. [Amino-PEG2-C2-acid as a Bifunctional Linker: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664898#amino-peg2-c2-acid-as-a-bifunctional-linker]

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